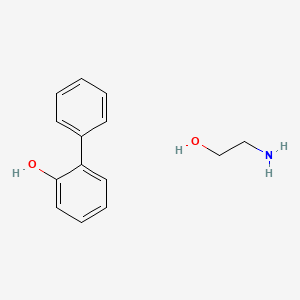

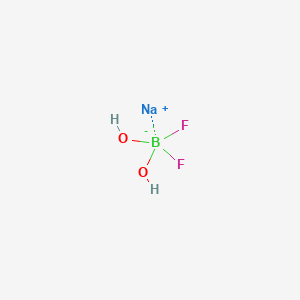

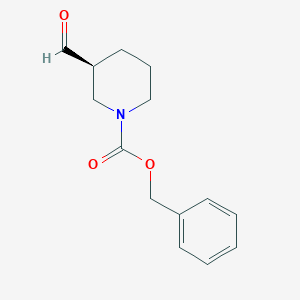

![molecular formula C12H17N3 B1498774 1-(1H-Benzo[d]imidazol-2-yl)-3-methylbutan-1-amine CAS No. 60603-60-3](/img/structure/B1498774.png)

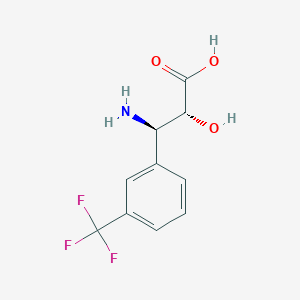

1-(1H-Benzo[d]imidazol-2-yl)-3-methylbutan-1-amine

Overview

Description

Synthesis Analysis

The synthesis of benzimidazole derivatives has been reported in the literature. For instance, a general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine has been described . Another study reported the synthesis of 3-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one inhibitors of insulin-like growth factor 1-receptor (IGF-1R) .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives has been studied using various techniques such as IR, 1H NMR, EI-MS, and elemental analysis .

Chemical Reactions Analysis

Benzimidazole and its derivatives are known to participate in a variety of chemical reactions. They have been used in the development of new drugs due to their broad range of chemical and biological properties . For instance, they have been used in the synthesis of potential anticancer agents targeting human topoisomerase I .

Physical And Chemical Properties Analysis

Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis and Complexation

The compound has been involved in the synthesis of new imines and bisimines, particularly those derived from 2-phenyl-1H-imidazole-4-carbaldehyde. This aldehyde was condensed with various amines, including 1-(1H-benzo[d]imidazol-2-yl)-3-methylbutan-1-amine, to produce condensation products characterized by NMR spectroscopy, mass spectrometry, and elemental analyses. These products show potential in the complexation with Cu(II) ions, indicating their possible applications in coordination chemistry and catalysis (Pařík & Chlupatý, 2014).

Catalytic Applications

A palladium iodide-catalyzed oxidative aminocarbonylation-heterocyclization approach to synthesize functionalized benzimidazoimidazoles has been reported, involving N-substituted-1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-amines, which are related to the compound . This method indicates the potential use of such compounds in catalysis and organic synthesis (Veltri et al., 2018).

Anticancer Potential

A series of bis-benzimidazole compounds, including variations of this compound, have been synthesized and shown notable anticancer activity in vitro. This suggests the possible use of these compounds in developing new anticancer drugs (Rashid, 2020).

Polymerization Catalysts

The compound has been used in the synthesis of magnesium(II) alkoxides, which were effective catalysts for ring-opening polymerization reactions of ε-caprolactone and lactides. This indicates its potential application in polymer science (Akpan et al., 2018).

Antimicrobial and Anti-inflammatory Agents

Derivatives of this compound have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. Some compounds exhibited activity comparable to standard drugs, suggesting potential in pharmaceutical applications (Shankar et al., 2017).

Mechanism of Action

Target of Action

1-(1H-Benzo[d]imidazol-2-yl)-3-methylbutan-1-amine is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety . Imidazole derivatives show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .

Mode of Action

Imidazole derivatives are known to interact with various targets, leading to a wide range of biological activities . For example, some imidazole derivatives can block signal reception at the level of certain receptors, leading to reduced transcription of specific genes .

Biochemical Pathways

Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which may influence its bioavailability.

Result of Action

Some imidazole derivatives have been shown to induce cell cycle arrest and apoptosis in certain cancer cells .

Action Environment

It is generally recommended to handle imidazole derivatives in a well-ventilated place, wearing suitable protective clothing, and avoiding contact with skin and eyes .

Safety and Hazards

The safety and hazards of benzimidazole derivatives depend on the specific compound. For instance, for 2-(1H-IMIDAZOL-1-YL)BENZENECARBONITRILE, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Given the wide range of biological activities exhibited by benzimidazole derivatives, they continue to be a promising area of research in the development of new drugs. Future research could focus on designing and synthesizing new benzimidazole derivatives with improved potency and selectivity for their biological targets. Additionally, further studies could explore the detailed mechanisms of action of these compounds, which could provide valuable insights for drug design .

Biochemical Analysis

Biochemical Properties

1-(1H-Benzo[d]imidazol-2-yl)-3-methylbutan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It exerts its effects by binding to specific biomolecules, such as receptors and enzymes. For instance, it can bind to G-protein-coupled receptors (GPCRs), leading to the activation of downstream signaling pathways . Additionally, it can inhibit or activate enzymes by binding to their active sites, resulting in changes in enzyme activity and subsequent biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time when exposed to light or high temperatures . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential effects on cellular function, such as altered cell proliferation and apoptosis rates .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer properties . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy or toxicity significantly changes at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can affect the compound’s bioavailability and activity, leading to changes in metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes via specific transporters or passive diffusion . Once inside the cell, it can interact with binding proteins that influence its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .

properties

IUPAC Name |

1-(1H-benzimidazol-2-yl)-3-methylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3/c1-8(2)7-9(13)12-14-10-5-3-4-6-11(10)15-12/h3-6,8-9H,7,13H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZXOCEISVOCBCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1=NC2=CC=CC=C2N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60603-60-3 | |

| Record name | α-(2-Methylpropyl)-1H-benzimidazole-2-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60603-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.